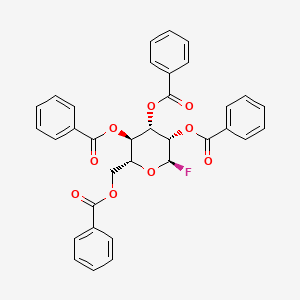

a-D-Mannopyranosyl fluoride, tetrabenzoate

Description

Significance of Glycosyl Fluorides as Glycosyl Donors

Glycosyl fluorides have emerged as highly valuable glycosyl donors due to their unique combination of stability and reactivity. synthose.com Unlike more reactive glycosyl halides such as bromides and chlorides, glycosyl fluorides are generally more stable, often allowing for purification by chromatography and longer-term storage. chemimpex.com This stability is attributed to the strong carbon-fluorine bond. However, this bond can be readily activated for glycosylation reactions using specific promoters, often Lewis acids. chemimpex.com This tunable reactivity allows for controlled glycosylation, a crucial aspect in the multi-step synthesis of complex oligosaccharides.

Overview of Mannopyranosyl Fluoride (B91410) Derivatives in Organic Synthesis

Mannose is a C-2 epimer of glucose and is a fundamental component of many biologically important glycans. Consequently, the development of effective mannosyl donors is of great interest. Mannopyranosyl fluoride derivatives have been successfully employed in the synthesis of various oligosaccharides. For instance, derivatives of mannopyranosyl fluoride have been used as donors in the synthesis of fragments of the O-specific polysaccharide of Shigella dysenteriae type 1. The stereochemical outcome of glycosylation reactions using mannopyranosyl donors is a key consideration, with the α-linkage often being the desired and challenging target.

Role of Benzoyl Protecting Groups in Carbohydrate Chemistry

The numerous hydroxyl groups on a carbohydrate must be selectively protected and deprotected during a synthetic sequence. The choice of protecting group is critical as it influences the reactivity and stereoselectivity of the glycosylation reaction. Benzoyl (Bz) groups are a common choice for protecting hydroxyls. They are generally stable to acidic conditions and can be removed under basic conditions, such as with sodium methoxide (B1231860) in methanol.

Benzoyl groups are known as "participating" groups. When placed at the C-2 position of a glycosyl donor, the carbonyl oxygen of the benzoyl group can assist in the departure of the anomeric leaving group, forming a cyclic acyloxonium ion intermediate. This intermediate shields one face of the molecule, typically leading to the formation of a 1,2-trans-glycosidic linkage. In the case of mannose, which has an axial C-2 hydroxyl group, this participation would favor the formation of a β-mannosidic linkage.

Research Scope and Objectives for α-D-Mannopyranosyl Fluoride, Tetrabenzoate

The specific compound of interest, α-D-Mannopyranosyl fluoride, tetrabenzoate, combines the features of a glycosyl fluoride with the influence of benzoyl protecting groups. Research into this compound would aim to understand its reactivity as a glycosyl donor, the stereochemical outcomes of its glycosylation reactions, and its utility in the synthesis of mannose-containing oligosaccharides. Key objectives would include:

The synthesis and purification of high-purity α-D-Mannopyranosyl fluoride, tetrabenzoate.

The characterization of its physical and chemical properties.

The investigation of its performance as a glycosyl donor with various glycosyl acceptors under different activation conditions.

The application of this donor in the synthesis of biologically relevant glycans.

A concrete example of a closely related donor is 4-nitrophenyl 2,3,4,6-tetra-O-benzoyl-α-D-mannopyranoside, which has been used in the synthesis of a 3,6-branched mannose trisaccharide, a core structure of N-linked glycans. This highlights the potential of tetrabenzoated mannopyranosyl donors in constructing complex carbohydrate architectures.

Chemical and Physical Properties

Table 1: Physical Properties of Analogous Mannopyranosyl Fluorides

| Property | 2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl fluoride | 2,3,4,6-Tetra-O-benzyl-α-D-mannopyranosyl fluoride |

| CAS Number | 2823-44-1 biosynth.com | 94898-42-7 synthose.com |

| Molecular Formula | C₁₄H₁₉FO₉ biosynth.com | C₃₄H₃₅FO₅ synthose.com |

| Molecular Weight | 350.29 g/mol biosynth.com | 542.64 g/mol synthose.com |

| Appearance | White to light yellow crystalline powder | Colorless Oil synthose.com |

| Solubility | --- | DCM, DMF, DMSO, EtOAc synthose.com |

Table 2: Spectroscopic Data of Analogous Mannopyranosyl Fluorides

| Spectroscopic Data | 2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl fluoride | 2,3,4,6-Tetra-O-benzyl-α-D-mannopyranosyl fluoride |

| ¹H NMR | Data not readily available | Purity: Min. 97% by ¹H-NMR synthose.com |

| ¹³C NMR | Data not readily available | Data not readily available |

| IR | Data not readily available | Data not readily available |

Structure

3D Structure

Properties

IUPAC Name |

[(2R,3R,4S,5S,6R)-3,4,5-tribenzoyloxy-6-fluorooxan-2-yl]methyl benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H27FO9/c35-30-29(44-34(39)25-19-11-4-12-20-25)28(43-33(38)24-17-9-3-10-18-24)27(42-32(37)23-15-7-2-8-16-23)26(41-30)21-40-31(36)22-13-5-1-6-14-22/h1-20,26-30H,21H2/t26-,27-,28+,29+,30+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWVCLZCQOHOGFK-ZNOUKXQUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)F)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@@H]([C@H](O2)F)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H27FO9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201230054 | |

| Record name | α-D-Mannopyranosyl fluoride, 2,3,4,6-tetrabenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201230054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

598.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3825-18-1 | |

| Record name | α-D-Mannopyranosyl fluoride, 2,3,4,6-tetrabenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3825-18-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-D-Mannopyranosyl fluoride, 2,3,4,6-tetrabenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201230054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Investigations of α D Mannopyranosyl Fluoride, Tetrabenzoate

Glycosylation Donor Properties

α-D-Mannopyranosyl fluoride (B91410), tetrabenzoate is a glycosyl donor utilized in chemical glycosylation, a process for forming glycosidic bonds. Its stability, stemming from the strong carbon-fluorine bond at the anomeric center, allows it to withstand various reaction conditions necessary during complex oligosaccharide synthesis. nih.gov Despite this stability, the anomeric fluorine can be effectively activated by specific promoters, enabling its participation in glycosylation reactions. nih.gov

The activation of glycosyl fluorides like α-D-Mannopyranosyl fluoride, tetrabenzoate is a critical step in glycosylation, converting the stable fluoride into a reactive species. This is typically achieved using a promoter system, often involving a Lewis acid. nih.gov The Lewis acid coordinates to the anomeric fluorine atom, facilitating its departure and the formation of a transient glycosyl oxocarbenium ion intermediate. This electrophilic intermediate is then attacked by a nucleophilic hydroxyl group from a glycosyl acceptor molecule to form the desired glycosidic linkage.

Several promoter systems have been widely used for the activation of glycosyl fluoride donors. nih.gov While the optimal conditions depend on the specific donor and acceptor molecules, common activators provide a basis for strategies involving α-D-Mannopyranosyl fluoride, tetrabenzoate. nih.gov Strong main-group Lewis acids, including those based on boron, silicon, and aluminum, have proven effective in activating C-F bonds. researchgate.net The selection of the Lewis acid and reaction conditions (solvent, temperature, concentration) is crucial and must be optimized to achieve high yields and stereoselectivity. nih.gov

Table 1: Common Promoter Systems for Glycosyl Fluoride Activation This table presents generally used activators for glycosyl fluorides, which are applicable to derivatives like α-D-Mannopyranosyl fluoride, tetrabenzoate.

| Promoter System | Typical Components | Reference |

| Mukaiyama Promoter | Tin(II) chloride (SnCl₂) and a silver salt (e.g., AgClO₄) | nih.gov |

| Silicon-Based Promoters | Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) | nih.gov |

| Boron-Based Promoters | Boron trifluoride etherate (BF₃·OEt₂) | nih.govresearchgate.net |

| Hafnium-Based Promoters | Dichlorobis(cyclopentadienyl)hafnium (Cp₂HfCl₂) and a silver salt (e.g., AgClO₄) | nih.gov |

Protecting groups in carbohydrate chemistry do more than simply mask functional groups; they profoundly influence the reactivity and stereochemical outcome of glycosylation reactions. mdpi.comresearchgate.net In the case of α-D-Mannopyranosyl fluoride, tetrabenzoate, the benzoate (B1203000) ester at the C-2 position plays a decisive role in controlling the stereoselectivity of the glycosidic bond formation.

The combination of stability and controlled activatability makes α-D-Mannopyranosyl fluoride, tetrabenzoate a valuable donor for the synthesis of oligosaccharides. Its chemical stability allows for the preparation and purification of the donor without significant degradation. nih.gov The use of specific Lewis acid promoters enables the glycosylation reaction to be initiated at a desired point in a synthetic sequence. nih.gov

Furthermore, the predictable stereochemical outcome governed by the C-2 benzoate protecting group is a significant advantage in constructing complex carbohydrates where precise control over anomeric configuration is essential. mdpi.com The ability to reliably form β-mannosidic linkages, which are notoriously challenging to synthesize stereoselectively, highlights the utility of this type of donor. This reactivity has been applied in the synthesis of various O-glycosides. nih.gov

Radical Reactivity Studies

Beyond its role as a glycosylation donor, the reactivity of α-D-Mannopyranosyl fluoride, tetrabenzoate has been explored in the context of radical chemistry. These investigations have revealed a strong dependence of its reactivity on the anomeric configuration of the fluorine atom.

Research has shown that the reactivity of per-O-benzoylated mannopyranosyl fluorides towards photo-bromination is highly dependent on the anomeric configuration (α vs. β). uq.edu.auresearchgate.net In these studies, the α- and β-anomers of the tetrabenzoated mannopyranosyl fluoride were subjected to radical bromination conditions, typically involving a bromine source and light, to introduce a bromine atom at the C-5 position.

The investigation demonstrated a significant difference in how the two anomers behaved under these conditions, establishing that the stereochemistry at the anomeric center influences the outcome of radical reactions at a distal position (C-5). uq.edu.auresearchgate.net This dependence is a key factor in the "fluorine-directing effect," where the anomeric fluorine influences the stereochemical course of radical reactions elsewhere in the pyranose ring. uq.edu.auresearchgate.net

Following photo-bromination, the resulting 5-C-bromo mannopyranosyl fluorides can undergo free radical reduction to replace the bromine atom with a hydrogen atom. This step is crucial as it can lead to the epimerization of the stereocenter at C-5, potentially converting a D-manno configured sugar into an L-gulo configured sugar. uq.edu.auresearchgate.net

Studies have revealed a striking difference in the stereoselectivity of these free radical reductions, a difference that is directly linked to the anomeric configuration of the starting fluoride. uq.edu.auresearchgate.net The reduction of the brominated derivative of α-D-Mannopyranosyl fluoride, tetrabenzoate proceeds with a different stereochemical outcome compared to the reduction of its β-anomer. This work provides new insights into the behavior of glycosyl radicals and validates the stereochemical basis of the fluorine-directing effect, offering a synthetic route to donor-functionalized derivatives of the rare sugar L-gulose. uq.edu.auresearchgate.net

Table 2: Summary of Radical Reactivity Studies This table summarizes the differential reactivity observed for the anomers of per-O-benzoylated mannopyranosyl fluoride.

| Reaction | Observation | Significance | Reference |

| Photo-Bromination | Reactivity is strongly dependent on the anomeric configuration (α vs. β). | Demonstrates the influence of the anomeric center on distal radical reactions. | uq.edu.au, researchgate.net |

| Free Radical Reduction of 5-C-Bromo derivative | Stereoselectivity of the reduction shows a "striking difference" based on the anomeric configuration. | Validates the stereochemical basis of the fluorine-directing effect and enables synthesis of L-gulose derivatives. | uq.edu.au, researchgate.net |

Fluorine-Directing Effects in Carbohydrate Transformations

The presence of a fluorine atom at the anomeric center of a carbohydrate can significantly influence the stereochemical outcome of reactions at distal positions. This phenomenon, known as the fluorine-directing effect, has been particularly noted in transformations involving the C-5 position.

Influence on C-5 Epimerization

Research into the C-5 epimerization of D-mannopyranosyl fluorides has provided clear evidence of the fluorine atom's directing capabilities. thieme-connect.comuq.edu.au This transformation is typically achieved through a multi-step sequence involving the generation of a 5,6-unsaturated derivative, followed by a hydroboration-oxidation process or via a radical-mediated pathway. unideb.hu A key strategy involves the photobromination of per-esterified glycosyl fluorides to create 5-bromo derivatives, which are then subjected to free-radical reduction. researchgate.net

Studies comparing the reduction of 5-C-bromo-D-mannopyranosyl derivatives have shown that the stereoselectivity of the reaction is highly dependent on the nature of the anomeric substituent. researchgate.net Specifically, when the anomeric substituent is a fluoride, the reduction proceeds with high stereoselectivity to yield the L-ido configured product. researchgate.net In contrast, the presence of other anomeric groups, such as O-methyl or O-acetyl, often results in mixtures of L-ido and D-gluco isomers. researchgate.net The anomeric configuration of the fluoride itself is crucial; research on per-O-benzoylated mannopyranosyl fluorides has demonstrated that the reactivity towards photobromination and the subsequent stereoselectivity in radical reductions are strongly dependent on whether the anomeric fluoride is in the α or β configuration. thieme-connect.comuq.edu.au This fluorine-directed C-5 epimerization provides a valuable synthetic route to rare L-hexoses, such as L-gulose and L-iduronic acid derivatives, from readily available D-mannose precursors. thieme-connect.comchemrxiv.org

Table 1: Influence of Anomeric Substituent on the Stereoselectivity of C-5 Radical Reduction

| Anomeric Substituent | Starting Configuration | Product(s) | Typical Outcome | Source |

| Fluoride | D-manno (C-5 Bromo) | L-ido | High stereoselectivity for L-ido epimer | researchgate.net |

| O-Acetyl | D-manno (C-5 Bromo) | L-ido and D-gluco | Mixture of epimers | researchgate.net |

| O-Methyl | D-manno (C-5 Bromo) | L-ido and D-gluco | Mixture of epimers | researchgate.net |

Mechanistic Basis of Fluorine-Directed Stereocontrol

The stereochemical control exerted by the anomeric fluorine atom in C-5 radical reactions is rooted in stereoelectronic effects. The mechanism for the synthesis of L-hexoses often involves the free radical reduction of a 5-C-bromo sugar intermediate. chemrxiv.org The stereoselectivity of this reduction is significantly enhanced by the presence of a β-fluoride at the anomeric position. chemrxiv.org

Computational studies, such as Density Functional Theory (DFT) calculations, have been employed to illuminate the substituent effects responsible for this selectivity. chemrxiv.org These calculations suggest that the endocyclic oxygen atom plays a crucial role in stabilizing the forming C-5 radical. chemrxiv.org However, this stabilizing effect can be modulated by the anomeric substituent. When an α-fluoride is present, a destabilizing 1,3-diaxial interaction can occur during the SH2 process at C-5. chemrxiv.org Furthermore, delocalization of the endocyclic oxygen's lone pair into the antibonding orbital of the C-F bond (an anomeric effect) can limit the oxygen's ability to stabilize the C-5 radical. chemrxiv.org This combination of steric and electronic effects helps to explain the striking difference in stereoselectivity observed between α- and β-configured mannopyranosyl fluorides in these transformations. thieme-connect.comuq.edu.au The fluorine atom's high electronegativity and its ability to participate in hyperconjugative interactions are key to its powerful directing influence in these radical-mediated epimerizations. chemrxiv.orgnih.gov

Advanced Mechanistic Elucidations

A deeper understanding of the reactivity of α-D-Mannopyranosyl fluoride, tetrabenzoate requires detailed mechanistic investigations, including analysis of transition states, the role of the solvent, and the participation of protecting groups.

Transition State Analysis in Fluorination and Glycosylation Reactions

The study of transition states (TS) in glycosylation reactions provides critical insights into reaction mechanisms and stereoselectivity. For glycosyl fluorides, both experimental and computational methods have been used to probe the nature of these transient species. Kinetic Isotope Effect (KIE) studies, for example, have been applied to the hydrolysis of α- and β-glucopyranosyl fluorides to characterize the transition state structure. acs.orgnih.gov Similar studies on the SN2 reaction of α-D-glucopyranosyl fluoride with azide (B81097) revealed a loose, "exploded" transition state, a finding that contrasts with some earlier reports. researchgate.net

Computational modeling, particularly DFT calculations, has become a powerful tool for analyzing transition states. In a boron-catalyzed glycosylation of a mannose-α-fluoride donor, calculations identified the transition state for the fluoride abstraction by the catalyst (B(C₆F₅)₃) and the subsequent rate-determining addition of the silyl (B83357) ether acceptor. nih.gov These analyses help to determine the degree of SN1 versus SN2 character in the reaction, the geometry of the approaching nucleophile, and the conformation of the pyranose ring at the transition state. acs.orgnih.gov Such studies are fundamental to understanding why certain reaction conditions favor specific stereochemical outcomes.

Solvent Effects on Reaction Mechanisms

The choice of solvent can dramatically influence the mechanism and stereochemical outcome of glycosylation reactions. rsc.org Solvents are generally classified by their polarity and their ability to coordinate to reaction intermediates. researchgate.netnycu.edu.tw The effect of the solvent is often explained through its influence on the state of the key oxocarbenium ion intermediate and its associated counterion. nycu.edu.twcdnsciencepub.com This can exist as a covalent species, a close-contact ion pair (CCIP), or a solvent-separated ion pair (SSIP). researchgate.netnycu.edu.tw

Weakly polar and non-coordinating solvents, such as dichloromethane (B109758) or toluene, tend to favor the formation of α-glycosides. rsc.org In contrast, highly polar and coordinating solvents, like acetonitrile (B52724), can actively participate in the reaction. cdnsciencepub.com Nitrile solvents can form α- and β-glycosyl nitrilium intermediates. rsc.org The subsequent attack by the nucleophile on these intermediates, often from the opposite face, leads preferentially to the β-glycoside. cdnsciencepub.com Ethereal solvents, such as diethyl ether or dioxane, are known to favor the formation of α-linked products. rsc.orgcdnsciencepub.com This is often attributed to the solvent's ability to coordinate to the oxocarbenium ion, influencing its reactivity and the trajectory of the incoming nucleophile. cdnsciencepub.com Therefore, by simply changing the solvent, it is possible to reverse the stereoselectivity of a glycosylation reaction. rsc.org

Table 2: General Influence of Solvent Type on Glycosylation Stereoselectivity

| Solvent Class | Example Solvents | Typical Intermediate | Predominant Stereochemical Outcome | Source |

| Weakly Polar, Coordinating | Diethyl ether (Et₂O), Dioxane | Oxocarbenium Ion (SSIP) | α-glycoside | rsc.orgcdnsciencepub.com |

| Moderately Polar, Non-coordinating | Dichloromethane (DCM) | Oxocarbenium Ion (CCIP) | α-glycoside | rsc.orgcdnsciencepub.com |

| Highly Polar, Coordinating | Acetonitrile (MeCN) | Glycosyl Nitrilium Intermediate | β-glycoside | rsc.orgcdnsciencepub.com |

Role of Protecting Group Chelation and Anchimeric Assistance

Protecting groups in carbohydrate chemistry do more than simply mask hydroxyl groups; they play an active role in dictating reactivity and stereochemistry. nih.gov The tetrabenzoate groups in α-D-Mannopyranosyl fluoride, tetrabenzoate are critically important in this regard.

The ester group at the C-2 position can provide anchimeric assistance, a form of neighboring group participation where the protecting group directly participates in the reaction at the anomeric center. nih.govdalalinstitute.com It has long been recognized that a 1,2-trans-ester (as is the case for the C-2 benzoate in a mannoside derivative) can assist in the displacement of the anomeric leaving group. nih.gov This occurs through the formation of a cyclic dioxalenium ion intermediate. nih.gov The formation of this rigid, fused-ring intermediate effectively shields one face of the anomeric center, forcing the incoming nucleophile (glycosyl acceptor) to attack from the opposite face. In the case of an α-mannosyl donor, this participation leads exclusively to the formation of a 1,2-trans-α-glycosidic bond. nih.gov This type of stereodirecting participation is a cornerstone of modern oligosaccharide synthesis. nih.gov

Applications of α D Mannopyranosyl Fluoride, Tetrabenzoate in Academic Synthetic Endeavors

Building Blocks for Oligosaccharide Synthesis

Glycosyl fluorides, including α-D-mannopyranosyl fluoride (B91410), tetrabenzoate, are frequently employed as glycosyl donors in the synthesis of oligosaccharides due to their stability and tunable reactivity. The benzoyl protecting groups offer stability under various reaction conditions, while the anomeric fluoride can be activated for glycosylation reactions.

The chemical synthesis of complex carbohydrates is a foundational requirement for advancements in glycoscience, providing essential materials like glycan microarrays and affinity resins for studying biological processes. nih.gov While many strategies involve the enzymatic remodeling of precursors from natural sources nih.govnih.gov, chemical synthesis using well-defined building blocks like α-D-Mannopyranosyl fluoride, tetrabenzoate remains crucial for creating novel structures.

These building blocks are instrumental in the stepwise assembly of oligosaccharides. mdpi.com For instance, the synthesis of a trisaccharide building block, a key intermediate for xylose-containing N-glycoproteins, demonstrates the modular approach where monosaccharide units are sequentially coupled. nih.gov The synthesis of α-(1→2) linked mannopyranosyl oligosaccharides, which are important motifs in the mannose cap of Mycobacterium tuberculosis lipoarabinomannan, has been achieved through methods like the rearrangement of mannopyranosyl orthoesters, showcasing the demand for mannose-based donors. researchgate.net The development of such building blocks facilitates the construction of complex glycoconjugates, including C-terminal fluoroglycopeptides and lipoic acid fluoroglycoconjugates. nih.govresearchgate.net

The utility of α-D-Mannopyranosyl fluoride, tetrabenzoate extends to the synthesis of carbohydrates with significant biological relevance. It serves as a precursor not only for common oligosaccharides but also for rare L-hexoses which are components of important biological molecules. nih.gov For example, the synthesis of cyclic oligosaccharides, which can act as analogues of cyclodextrins, has been accomplished using disaccharide intermediates derived from D-mannose and L-rhamnose. nih.gov The ability to synthesize these complex structures chemically provides access to pure, well-defined materials that are often difficult to isolate from natural sources, thereby enabling detailed biological investigation. nih.gov

Synthesis of Rare and Modified Sugars

One of the most powerful applications of α-D-Mannopyranosyl fluoride, tetrabenzoate is in the synthesis of rare or unnaturally modified sugars. The presence of the anomeric fluoride is key to directing specific and often unusual chemical transformations.

A significant breakthrough in synthetic carbohydrate chemistry has been the development of fluorine-directed C-5 epimerization to access rare L-sugars from readily available D-sugars. uq.edu.auresearchgate.net This strategy has been successfully applied to per-O-benzoylated D-mannopyranosyl fluorides to synthesize derivatives of L-gulose and L-idose. uq.edu.authieme-connect.com L-Guluronic acid, for example, is a critical component of alginates and is involved in the pathogenesis of Pseudomonas aeruginosa, but its high cost limits its use. nih.gov

The synthetic process involves a radical-mediated C-5 epimerization. The key findings are:

Reaction Sequence : The process typically starts with the photobromination of a per-esterified glycopyranosyl fluoride to yield a 5-bromo derivative. researchgate.net

Anomeric Control : Subsequent reduction of the 5-bromo intermediate, often with a reagent like tributyltin hydride, is strongly influenced by the nature of the anomeric substituent. researchgate.net

Fluorine-Directing Effect : An anomeric fluoride powerfully directs the stereochemical outcome of the reduction. While an α-fluoride on a D-mannose derivative leads selectively to the D-gluco product, a β-fluoride provides a preparative amount of the desired L-gulose product. researchgate.netchemrxiv.org Research has shown that an anomeric fluoride substituent can lead to the exclusive formation of the L-ido product in yields of 65-72%, whereas other anomeric groups like O-methyl or O-acetyl result in mixtures of L-ido and D-gluco isomers. researchgate.net This stereochemical control is attributed to stabilizing interactions, such as the endo-anomeric effect, involving the anomeric fluorine. chemrxiv.org

Table 1: Influence of Anomeric Substituent on Stereoselectivity of C-5 Epimerization

| Anomeric Substituent | Product(s) | Selectivity | Reference |

| Fluoride | L-ido | Exclusive | researchgate.net |

| O-Methyl | L-ido and D-gluco | Mixture | researchgate.net |

| O-Acetyl | L-ido and D-gluco | Mixture | researchgate.net |

This methodology provides a short and efficient synthetic route to valuable L-hexose building blocks from simple D-mannose precursors. thieme-connect.comnih.gov

There is a growing interest in polyfluorinated carbohydrates as tools to probe and modulate biological systems. nih.govresearchgate.netbeilstein-journals.org Introducing multiple fluorine atoms can alter a sugar's physical properties and biological activity. beilstein-journals.org α-D-Mannopyranosyl fluoride derivatives serve as important starting materials in the synthesis of these complex analogues.

Syntheses often begin with a monofluorinated sugar and introduce additional fluorine atoms. For example, treatment of a protected mannose derivative with DAST (N,N-diethylaminosulfur trifluoride) can yield a 2-deoxy-2-fluorinated β-glucosyl fluoride derivative, with the monofluorinated α-mannosyl fluoride as another product. acs.org The synthesis of 1,2-difluorinated mannose derivatives has been achieved through the reaction of tri-O-acetyl-d-glucal with F₂. acs.orgnih.gov

However, the protecting groups on the sugar can significantly influence the outcome of these reactions. For instance, the radical fluorination of an α-configured glucosyl fluoride proceeds well, but the corresponding reaction on the tetrabenzoate version was reported to not give a clean conversion. acs.org This highlights the nuanced interplay between protecting groups and reagents in the synthesis of polyfluorinated scaffolds. The ultimate goal is to generate novel tools for biological investigations, such as fluorinated homodimers, fluorodisaccharides, and fluoroglycopeptides. nih.govresearchgate.net

Table 2: Examples of Polyfluorinated Carbohydrates from Mannose/Glucose Precursors

| Precursor | Reagent(s) | Polyfluorinated Product | Reference |

| Tri-O-acetyl-d-glucal | F₂ | 1,2-difluoro-glucose/mannose derivatives | acs.orgnih.gov |

| Protected Mannose Derivative (24) | DAST | 2-deoxy-2-fluoro-β-D-glucosyl fluoride (26) | acs.org |

| Peracetylated α-mannosyl fluoride (164) | Radical Bromination, then AgF | 5-fluoro-mannosyl fluoride derivative | acs.org |

Probing Enzyme Mechanisms and Substrate Analogs

Fluorinated carbohydrates are highly valuable as mechanistic probes and inhibitors for carbohydrate-processing enzymes. beilstein-journals.org The fluorine atom can replace a hydroxyl group, which may be key to binding or catalysis, thereby allowing researchers to study the enzyme's mechanism.

Derivatives of α-D-mannopyranosyl fluoride are precursors to these powerful tools. For example, the Withers group synthesized 2-deoxy-2-fluoromaltosyl fluoride and 2-deoxy-2-fluoromaltotriosyl fluoride, which were used as inactivators of α-glycosidase enzymes. acs.orgnih.gov These molecules act as substrate analogs that can enter the enzyme's active site and form a stable covalent bond, effectively shutting down the enzyme and allowing for its study. Although the initial synthetic target is often a protected version like the tetrabenzoate, deprotection yields the final probe molecule used for the enzyme studies. acs.org The synthesis of such analogs is critical for understanding enzyme function and for the development of potential therapeutic agents.

Design of Fluorinated Carbohydrates as Mechanistic Probes for Glycosidases

Fluorinated carbohydrates are invaluable tools for investigating the mechanisms of glycosidases, the enzymes that cleave glycosidic bonds. ubc.cabeilstein-journals.org The substitution of a hydroxyl group with a fluorine atom, which is of a similar size but possesses high electronegativity, creates subtle but significant electronic perturbations. These changes can be exploited to study molecular recognition, transition states, and enzyme-substrate interactions without causing major structural disruptions. rsc.org

The use of sugars with a fluorine atom at the C-2 position, adjacent to the anomeric center, in conjunction with a fluoride leaving group, has proven to be a powerful strategy. nih.gov This design allows for the trapping of covalent glycosyl-enzyme intermediates, providing a snapshot of the enzyme's catalytic cycle. nih.gov In the case of α-D-mannopyranosyl fluoride derivatives, these probes are designed to specifically target mannosidases. By observing how these enzymes interact with the fluorinated substrate, researchers can deduce the roles of specific hydroxyl groups in binding and catalysis. ubc.ca For instance, the introduction of fluorine can significantly slow down enzymatic steps, enabling the detection of transient intermediates that would otherwise be unobservable. ubc.ca

Investigation of Glycoenzyme Inhibition Mechanisms (non-therapeutic)

The same features that make fluorinated carbohydrates excellent probes also make them effective enzyme inhibitors. nih.gov α-D-Mannopyranosyl fluoride, tetrabenzoate and related compounds can act as mechanism-based inhibitors, where the enzyme processes the inhibitor, leading to the formation of a stable, inactivated complex. nih.gov Specifically, 2-deoxy-2-fluoro glycosyl fluorides have been successfully employed to inactivate a variety of glycosidases by accumulating a very stable fluoro-glycosyl-enzyme intermediate. nih.gov

The inhibitory action is highly specific; an enzyme will typically only be inhibited by the fluorinated sugar that corresponds to its natural substrate. nih.gov For example, a mannosidase would be targeted by a fluorinated mannose derivative. The study of these inhibition mechanisms provides fundamental insights into enzyme function. Kinetic analyses can determine the type of inhibition and the potency of the inhibitor. For instance, studies on other glycosidase inhibitors have used multispectroscopic methods and molecular docking to understand the binding modes and conformational changes in the enzyme upon inhibitor binding. nih.govnih.gov Such studies reveal the crucial interactions, like hydrogen bonds and van der Waals forces, that govern the formation of the enzyme-inhibitor complex. nih.gov

| Inhibitor Type | Enzyme Target | Mechanism of Action | Research Finding |

| 2-Deoxy-2-fluoro-D-glycosyl fluorides | Glycosidases | Mechanism-based inactivation via trapping of a covalent intermediate. nih.gov | Leads to accumulation of a stable fluoro-glycosyl-enzyme complex, effectively shutting down the enzyme. nih.gov |

| 1-Fluoro-D-glucopyranosyl fluoride | Glucosidases | Substrate for both inverting and retaining glucosidases. nih.gov | The rate-retarding effect of the second fluorine atom correlates with the oxocarbenium ion character of the transition state. nih.gov |

| Flavonoids (e.g., Scutellarein) | α-Glucosidase | Noncompetitive inhibition. nih.govnih.gov | Binds to the enzyme, changing its conformation and hindering its activity. nih.gov |

This table presents findings from related inhibitor studies to illustrate the principles of glycoenzyme inhibition investigation.

Understanding Transition State Stabilization in Enzymatic Reactions

Glycosidase-catalyzed reactions proceed through a high-energy transition state that resembles an oxocarbenium ion. nih.gov Understanding how the enzyme stabilizes this fleeting species is key to understanding catalysis. Fluorinated sugars like α-D-Mannopyranosyl fluoride, tetrabenzoate are instrumental in these studies. The electron-withdrawing nature of the fluorine atom destabilizes the developing positive charge of the oxocarbenium-like transition state.

By comparing the rates of enzymatic and non-enzymatic hydrolysis of fluorinated versus non-fluorinated substrates, researchers can quantify the degree of transition state stabilization provided by the enzyme. nih.gov A quantitatively similar effect of fluorine substitution on both enzymatic and non-enzymatic reactions suggests that they proceed through comparable oxocarbenium-ion-like transition states. nih.gov Furthermore, advanced techniques such as kinetic isotope effect (KIE) measurements on isotopically labeled substrates, like α-D-glucopyranosyl fluoride, can be used to precisely map the structure and charge distribution of the transition state. researchgate.net These studies provide a detailed picture of how the enzyme's active site is exquisitely pre-organized to stabilize the transition state, thereby accelerating the reaction.

Contribution to Novel Protecting Group Strategies

In the complex field of oligosaccharide synthesis, the choice and behavior of protecting groups are paramount. The tetrabenzoate groups of α-D-Mannopyranosyl fluoride, tetrabenzoate are not merely passive masks for hydroxyl groups; their chemical nature actively influences the outcome of synthetic transformations.

Development of Orthogonal Protecting Group Schemes

The synthesis of complex carbohydrates requires a toolkit of "orthogonal" protecting groups—groups that can be removed under specific conditions without affecting others. numberanalytics.comyoutube.com This allows for the sequential unmasking and modification of different hydroxyl groups on the sugar scaffold. youtube.com The tetrabenzoate groups are a key component of such strategies.

Benzoate (B1203000) esters are generally stable to acidic conditions and the hydrogenolysis conditions used to remove benzyl (B1604629) (Bn) ethers. numberanalytics.com Conversely, they are readily cleaved under basic conditions (e.g., using sodium methoxide (B1231860) in methanol, a process called Zemplén deprotection), which leave benzyl and silyl (B83357) ethers intact. numberanalytics.comnih.gov This differential reactivity is the essence of orthogonality. A synthetic chemist can design a sequence where, for example, a silyl ether is removed with fluoride, a benzyl ether is removed by hydrogenation, and a benzoate ester is removed with base, all in the presence of the other groups. numberanalytics.com The use of α-D-Mannopyranosyl fluoride, tetrabenzoate as a building block provides a starting point with four hydroxyls protected by base-labile groups, allowing for a wide range of subsequent synthetic manipulations in the construction of complex glycans.

| Protecting Group | Abbreviation | Cleavage Conditions | Stability |

| Benzoyl | Bz | Basic hydrolysis (e.g., NaOMe/MeOH) numberanalytics.com | Stable to acid, hydrogenolysis, fluoride |

| Benzyl | Bn | Hydrogenolysis (e.g., H₂, Pd/C) numberanalytics.com | Stable to acid, base, fluoride |

| tert-Butyldimethylsilyl | TBDMS | Fluoride source (e.g., TBAF, HF) numberanalytics.com | Stable to hydrogenolysis, mild acid/base |

| Acetyl | Ac | Basic hydrolysis (e.g., NaOMe/MeOH) numberanalytics.com | Stable to hydrogenolysis, mild acid |

This table illustrates the concept of orthogonal protection by showing the distinct removal conditions for common protecting groups in carbohydrate chemistry.

Future Horizons: Emerging Research in the Application of a-D-Mannopyranosyl fluoride, tetrabenzoate

The tetrabenzoate derivative of a-D-Mannopyranosyl fluoride stands as a pivotal glycosyl donor in the landscape of synthetic carbohydrate chemistry. Its inherent stability, coupled with the capacity for activation under specific conditions, renders it a valuable tool for the construction of complex glycans. As research progresses, the focus shifts towards refining its use, understanding its reactivity on a deeper level, and expanding its applications through innovative chemical and technological strategies. This article explores the future directions and emerging research avenues centered on this essential chemical compound.

Future Directions and Emerging Research Avenues

The continued relevance of a-D-Mannopyranosyl fluoride (B91410), tetrabenzoate in glycoscience is propelled by ongoing innovations aimed at enhancing its synthetic utility and application. Future research is charting a course towards more efficient, sustainable, and precisely controlled glycosylation methodologies. These advancements are critical for unlocking the full potential of this compound in synthesizing biologically significant oligosaccharides and glycoconjugates.

The synthesis of glycosyl fluorides, including a-D-Mannopyranosyl fluoride, tetrabenzoate, has traditionally relied on reagents like (diethylamino)sulfur trifluoride (DAST). nih.govnih.gov However, concerns over the toxicity, corrosiveness, and potential explosiveness of DAST have spurred the development of safer and more sustainable alternatives. nih.govnih.gov

Emerging research focuses on photochemical and electrochemical methods. nih.govacs.org For instance, the use of sulfur(VI) hexafluoride (SF₆), an inexpensive and non-toxic gas, as a fluorine source in photochemical and electrochemical reactions represents a significant leap forward. nih.govnih.govacs.org These methods are not only safer but also highly efficient, offering yields between 73% and 98% for various glycosyl fluorides. nih.gov Another promising and efficient protocol is the silver-promoted decarboxylative fluorination of uronic acids, which proceeds under mild conditions. acs.org These modern approaches are paving the way for the large-scale, environmentally benign production of glycosyl fluoride donors.

| Synthetic Method | Key Reagents | Advantages | Disadvantages | References |

|---|---|---|---|---|

| Traditional Deoxyfluorination | (Diethylamino)sulfur trifluoride (DAST) | Good reactivity profile | High toxicity, corrosive, potentially explosive | nih.govnih.govnih.gov |

| Photochemical Fluorination | Sulfur(VI) hexafluoride (SF₆), photocatalyst (e.g., 4,4′-dimethoxybenzophenone) | Mild conditions, safe, inexpensive reagents, scalable | Requires specialized photochemical equipment | nih.govacs.orgresearchgate.net |

| Electrochemical Fluorination | Sulfur(VI) hexafluoride (SF₆) | High yields (73-98%), mild conditions, scalable | Requires electrochemical setup | nih.gov |

| Decarboxylative Fluorination | Silver salts (e.g., Ag₂CO₃), Selectfluor | Efficient, mild conditions | Stoichiometric use of silver | acs.org |

A profound understanding of the glycosylation reaction mechanism, which exists on a continuum between Sₙ1 and Sₙ2 pathways, is crucial for controlling stereoselectivity. nih.gov Traditional spectroscopic techniques often fail to capture the fleeting nature of key intermediates like glycosyl cations. researchgate.net Advanced spectroscopic methods are now providing unprecedented insights.

Cryogenic infrared ion spectroscopy, combined with computational methods, has been instrumental in elucidating the structure of glycosyl cations, revealing the formation of anhydro intermediates that dictate the stereochemical outcome of Sₙ1-type reactions. nih.govresearchgate.net Furthermore, techniques such as 2D NMR and ¹⁹F NMR spectroscopy are powerful tools for characterizing reaction intermediates and products in solution. acs.orgresearchgate.netnumberanalytics.com Time-resolved spectroscopy can track reaction dynamics in real time, offering a more complete picture of the mechanistic landscape. numberanalytics.com These advanced techniques are essential for demystifying the complex factors that govern the reactivity of donors like a-D-Mannopyranosyl fluoride, tetrabenzoate.

| Spectroscopic Technique | Application in Glycosylation Studies | Key Insights Provided | References |

|---|---|---|---|

| Cryogenic Infrared (IR) Spectroscopy | Structural elucidation of short-lived cationic intermediates in the gas phase. | Direct evidence for intermediate structures (e.g., anhydro cations), correlating structure with stereoselectivity. | nih.govresearchgate.net |

| Nuclear Magnetic Resonance (NMR) | Characterization of reactants, products, and stable intermediates; mechanistic studies (e.g., using ¹⁹F NMR for fluorinated species). | Stereochemical assignment, reaction kinetics, detection of intermediate species. | acs.orgresearchgate.net |

| Surface-Enhanced Raman Spectroscopy (SERS) | Highly sensitive analysis of molecules adsorbed on metal surfaces. | Provides a molecular "fingerprint" for identifying species at interfaces, useful for heterogeneous catalysis studies. | numberanalytics.commdpi.com |

| Time-Resolved Spectroscopy (e.g., TRIR) | Monitoring reaction dynamics and transient species in real-time. | Information on reaction rates and the lifetimes of intermediates. | numberanalytics.com |

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating glycosylation reaction mechanisms. ntu.edu.sgrsc.org These methods allow for the prediction of geometries, energies, and spectroscopic properties of reagents, transition states, and intermediates that are often inaccessible through experimental means. ntu.edu.sg

Future research will see the expansion of these computational models to more complex and realistic reaction systems. This includes explicitly modeling solvent effects, the influence of various protecting groups (such as the benzoates in a-D-Mannopyranosyl fluoride, tetrabenzoate), and the role of catalyst-substrate interactions. rsc.org By combining computational predictions with experimental data from advanced spectroscopy, researchers can build highly accurate models of the glycosylation process. acs.org This synergy will enable the rational design of glycosyl donors and reaction conditions to achieve desired regio- and stereoselectivity with high precision. ntu.edu.sg

| Computational Method | Role in Glycosylation Research | Example Application | References |

|---|---|---|---|

| Density Functional Theory (DFT) | Calculates electronic structure to predict geometries, energies, and properties of molecules. | Elucidating reaction pathways, determining transition state structures, and rationalizing stereochemical outcomes. | ntu.edu.sgrsc.org |

| Molecular Dynamics (MD) Simulations | Simulates the physical movements of atoms and molecules over time. | Investigating conformational dynamics of glycans and their interactions with proteins or solvents. | acs.orgnih.gov |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Combines high-level QM for the reactive center with efficient MM for the surrounding environment. | Modeling enzymatic reactions or reactions in large, complex systems where the full QM treatment is computationally prohibitive. | - |

While a-D-Mannopyranosyl fluoride, tetrabenzoate is a workhorse glycosyl donor, the strategic design of novel derivatives is a burgeoning field of research. By modifying the protecting groups or introducing functional groups at specific positions on the mannose core, chemists can create tailored molecular probes to answer specific biological or chemical questions. researchgate.netresearchgate.net

For example, fluorinated glycomimetics are widely used to study and modulate protein-glycan interactions, which are central to many biological processes. researchgate.net Derivatives can be designed to act as mechanism-based inhibitors or substrates for carbohydrate-processing enzymes, providing valuable tools for chemical biology. sigmaaldrich.comresearchgate.net The synthesis of derivatives with altered electronic properties can also be used to fine-tune the reactivity of the glycosyl donor, enabling more controlled and selective glycosylations in complex synthetic strategies. researchgate.net This design-led approach allows researchers to move beyond using the parent compound as a simple building block and instead develop sophisticated tools for targeted research.

| Derivative Type | Design Rationale | Research Application | References |

|---|---|---|---|

| C2-Fluorinated Mannose Building Blocks | Utilize the fluorine atom for stereocontrolled glycosylation, removing reliance on participating protecting groups. | Stereocontrolled automated assembly of oligomannosides. | researchgate.net |

| Deoxy- and Deoxyfluoro- Derivatives | Introduce deoxy or deoxyfluoro groups at various positions on the sugar ring. | Probing the specific hydroxyl group interactions between a glycan and its binding partner (e.g., a lectin). | researchgate.net |

| Fluorinated Phosphonyl C-Glycosides | Create non-hydrolyzable isosteric analogues of phosphate-containing natural sugars. | Potential inhibitors of enzymes like phosphoglucomutase. | researchgate.net |

| Mannosyl Fluorides with Altered Protecting Groups | Change protecting groups (e.g., from benzoate (B1203000) to pivaloyl) to modify solubility, stability, or reactivity. | Optimizing donors for specific glycosylation reactions or for use in orthogonal glycosylation strategies. | researchgate.net |

The manual synthesis of oligosaccharides is a laborious and time-consuming process. nih.gov The advent of automated synthesis platforms has revolutionized the field, enabling the rapid and reproducible assembly of complex glycans in a manner analogous to peptide and oligonucleotide synthesis. nih.govglycoforum.gr.jppsu.edu

Glycosyl fluorides, including a-D-Mannopyranosyl fluoride, tetrabenzoate, are particularly well-suited for automated synthesis due to their stability, which allows for purification by chromatography and benchtop storage. acs.orgresearchgate.net These stable donors can be loaded into an automated synthesizer and used in iterative coupling and deprotection cycles to build oligosaccharide chains on a solid support. researchgate.net This integration facilitates high-throughput research, allowing for the creation of libraries of diverse glycan structures for screening in drug discovery, materials science, and immunology. nih.govnih.gov The ability to rapidly synthesize targeted oligosaccharides accelerates our understanding of the roles carbohydrates play in biology and disease. nih.gov

| Aspect | Manual Synthesis | Automated Synthesis | References |

|---|---|---|---|

| Speed | Slow; weeks to months for complex structures. | Fast; complex structures can be made in hours or days. | psu.eduresearchgate.net |

| Labor | Labor-intensive, requires constant manual manipulation and purification. | Minimal manual intervention after initial setup. | nih.gov |

| Reproducibility | Operator-dependent, can have lower reproducibility. | Highly reproducible due to computer-controlled processes. | nih.gov |

| Throughput | Low; synthesis of one compound at a time. | High; enables synthesis of libraries of compounds for screening. | nih.govnih.gov |

| Purification | Requires purification of each intermediate, often by column chromatography. | Intermediates remain on solid support; impurities and excess reagents are washed away. | researchgate.net |

Q & A

Q. What are the established synthetic routes for preparing α-D-mannopyranosyl fluoride tetrabenzoate, and how do reaction conditions influence yield and purity?

The synthesis typically involves selective benzoylation of α-D-mannopyranose followed by fluorination at the anomeric position. A common method includes:

- Acetylation and benzoylation : Protecting hydroxyl groups with acetyl or benzoyl groups under controlled conditions (e.g., using pyridine as a catalyst) to prevent undesired side reactions .

- Fluorination : Replacing the anomeric hydroxyl group with fluoride using reagents like DAST (diethylaminosulfur trifluoride) or HF-pyridine. Solvent choice (e.g., dichloromethane or THF) significantly impacts reaction efficiency and byproduct formation .

- Purification : Column chromatography on silica gel is critical for isolating the pure tetrabenzoate derivative, as residual acetyl groups or incomplete fluorination can complicate crystallization .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing α-D-mannopyranosyl fluoride tetrabenzoate?

- NMR spectroscopy : ¹H and ¹³C NMR are essential for confirming stereochemistry and substitution patterns. For example, coupling constants (e.g., ) provide insights into the anomeric configuration and ring conformation .

- X-ray crystallography : Resolves absolute configuration and supramolecular packing. However, crystallization challenges (e.g., amorphous tendencies in tetrabenzoates) may require co-crystallization with stabilizing agents .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight and detects impurities from incomplete benzoylation or fluorination .

Q. How does the stability of α-D-mannopyranosyl fluoride tetrabenzoate vary under different storage conditions?

- Moisture sensitivity : The anomeric fluoride bond is prone to hydrolysis. Storage under inert atmospheres (argon or nitrogen) and anhydrous solvents (e.g., dried acetonitrile) is recommended .

- Temperature : Long-term stability at -20°C is preferable, though short-term room-temperature handling in desiccators is acceptable for experimental use .

Advanced Research Questions

Q. What conformational equilibria govern α-D-mannopyranosyl fluoride tetrabenzoate in solution, and how do solvent effects modulate these dynamics?

- Ring puckering : Tetrabenzoates exhibit a stronger anomeric effect compared to acetylated analogs, favoring the chair conformation in nonpolar solvents like chloroform. Polar solvents (e.g., acetone) shift equilibria toward the form due to dipole interactions .

- Temperature-dependent studies : Variable-temperature NMR reveals decreasing coupling constants at lower temperatures, indicating enhanced population of the conformation .

Q. How do electronic interactions (e.g., the anomeric effect) influence the reactivity of α-D-mannopyranosyl fluoride tetrabenzoate in glycosylation reactions?

- Electron-withdrawing benzoate groups : Stabilize the oxocarbenium ion intermediate during glycosylation, enhancing reaction rates. However, steric hindrance from bulky benzoyl groups can reduce nucleophile accessibility .

- Fluoride leaving group : The strong inductive effect of fluorine increases the electrophilicity of the anomeric carbon, making it more reactive than corresponding chlorides or bromides in SN1-type mechanisms .

Q. What strategies resolve contradictions in reported thermodynamic data (e.g., ΔH° values) for tetrabenzoate derivatives?

- Solvent standardization : Discrepancies in ΔH° values (e.g., positive vs. negative enthalpies) often arise from solvent polarity differences. Calorimetric studies in rigorously dried solvents are necessary for reproducibility .

- Computational validation : Density functional theory (DFT) simulations can reconcile experimental data by modeling solvent effects and conformational populations .

Q. How can α-D-mannopyranosyl fluoride tetrabenzoate be functionalized for applications in glycoconjugate synthesis or enzyme inhibition studies?

- Chemoselective modifications : The C-2 hydroxyl (unprotected after debenzoylation) can be selectively glycosylated or labeled with probes (e.g., azides) for click chemistry applications .

- Enzyme assays : Fluorine’s electronegativity mimics transition states in glycosidase inhibition studies, making the compound a potent inhibitor for mechanistic enzymology .

Methodological Notes

- Synthetic optimization : Use triethylamine as a base to neutralize HF byproducts during fluorination, improving yield and reducing side reactions .

- Crystallography challenges : For X-ray analysis, slow evaporation from a 1:1 chloroform:hexane mixture often produces diffraction-quality crystals .

- Data interpretation : Always compare NMR chemical shifts with literature values for analogous tetrabenzoates to confirm assignments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.